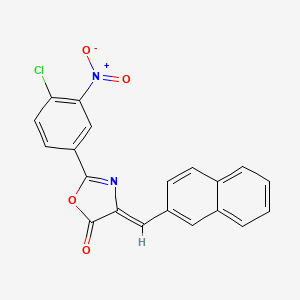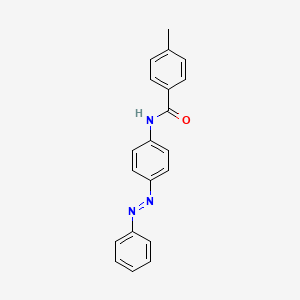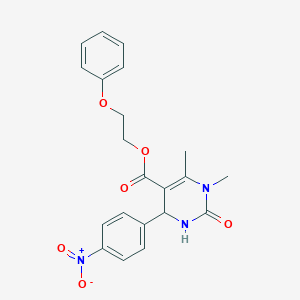
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenone core substituted with azepane-1-sulfonyl groups at the 2 and 7 positions, and an oxime functional group at the 9 position. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime typically involves multiple steps, starting from commercially available fluorenone. The key steps include:
Sulfonylation: Introduction of azepane-1-sulfonyl groups at the 2 and 7 positions of fluorenone. This can be achieved using azepane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Oximation: Conversion of the carbonyl group at the 9 position to an oxime. This step involves the reaction of the sulfonylated fluorenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for sulfonylation and oximation steps, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorenone derivatives.
Aplicaciones Científicas De Investigación
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the sulfonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis-(morpholine-1-sulfonyl)-fluoren-9-one oxime
- 2,7-Bis-(piperidine-1-sulfonyl)-fluoren-9-one oxime
Uniqueness
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is unique due to the presence of azepane-1-sulfonyl groups, which impart distinct steric and electronic properties compared to other sulfonyl derivatives
Propiedades
Fórmula molecular |
C25H31N3O5S2 |
|---|---|
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
N-[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-17-19(34(30,31)27-13-5-1-2-6-14-27)9-11-21(23)22-12-10-20(18-24(22)25)35(32,33)28-15-7-3-4-8-16-28/h9-12,17-18,29H,1-8,13-16H2 |
Clave InChI |
XHGDSLZLEABJNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)
![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)



![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B11693731.png)
![2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
